Tert-butyl 4-amino-1-ethyl-1h-pyrazole-5-carboxylate
Beschreibung
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
tert-butyl 4-amino-2-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-5-13-8(7(11)6-12-13)9(14)15-10(2,3)4/h6H,5,11H2,1-4H3 |
InChI-Schlüssel |
AURPNGWLCALMCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
chemical structure and properties of tert-butyl 4-amino-1-ethyl-1h-pyrazole-5-carboxylate
An In-depth Technical Guide to tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
Executive Summary
This document provides a comprehensive technical overview of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, known for its presence in a wide array of therapeutic agents with anticancer and anti-inflammatory properties.[1][2] This guide details the molecule's chemical structure, physicochemical properties, a proposed synthetic pathway with mechanistic considerations, and robust analytical characterization protocols. Furthermore, it explores the compound's potential as a versatile building block for the development of novel pharmaceutical candidates, leveraging its dual functional handles for library synthesis. Safety, handling, and storage protocols based on analogous structures are also provided to ensure safe laboratory practice.
Chemical Identity and Physicochemical Properties
The structural identity of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is defined by a pyrazole ring substituted at the 1-position with an ethyl group, at the 4-position with an amino group, and at the 5-position with a tert-butyl carboxylate group.
-
IUPAC Name: tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
-
Molecular Formula: C₁₀H₁₇N₃O₂
-
Molecular Weight: 211.26 g/mol
Physicochemical Data
The following properties are estimated based on data from structurally similar aminopyrazole carboxylates, as direct experimental data for this specific compound is not widely published.
| Property | Value | Source/Basis |
| Physical Form | Predicted to be a solid at room temperature. | Based on analogs like tert-butyl 4-amino-1H-pyrazole-1-carboxylate.[3] |
| Boiling Point | >300 °C (Predicted) | Extrapolated from similar pyrazole esters.[4] |
| Density | ~1.1-1.2 g/cm³ (Predicted) | Based on related structures.[4] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, DCM, ethyl acetate. | General property of similar organic compounds.[5] |
| Storage Temperature | 2-8°C, sealed in dry, dark conditions. | Recommended for aminopyrazole derivatives to prevent degradation.[3] |
Synthesis and Purification
A plausible and efficient synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate can be achieved via a cyclocondensation reaction, a hallmark of pyrazole synthesis. The following protocol is a representative method based on established chemical literature.[6][7]
Proposed Synthetic Protocol
The synthesis involves the reaction of a suitable β-enamino cyanoacetate precursor with ethylhydrazine. The choice of a cyano-group precursor is strategic, as it can be readily hydrolyzed to the corresponding primary amide and subsequently to the carboxylic acid, or in this case, directly cyclized.
Step 1: Synthesis of Precursor (Ethyl 2-cyano-3-ethoxyacrylate) This step is a standard preparation of a key intermediate.
-
To a stirred mixture of ethyl cyanoacetate and triethyl orthoformate, add a catalytic amount of acetic anhydride.
-
Heat the mixture to reflux (approx. 140-150°C) for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, remove the volatile components under reduced pressure to yield the crude precursor, which can often be used without further purification.
Step 2: Cyclocondensation with Ethylhydrazine
-
Dissolve the crude ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent, such as absolute ethanol.
-
Add ethylhydrazine sulfate to the solution, followed by a base like sodium acetate or triethylamine, to liberate the free ethylhydrazine in situ. An equimolar amount of base is crucial to drive the reaction.
-
The mixture is then heated to reflux for 4-6 hours. The reaction involves an initial Michael addition followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring.
-
Monitor the reaction to completion using TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
Step 3: Esterification to tert-butyl ester (Post-cyclization modification) This assumes the initial cyclization yields an ethyl ester, which is then converted.
-
The crude ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH, followed by acidic workup.
-
The resulting carboxylic acid is then reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalyst like DMAP in a solvent such as THF or DCM to form the final tert-butyl ester product.
Purification
The final crude product is purified using column chromatography on silica gel.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to pool the pure product.
-
Evaporate the solvent from the pure fractions to yield tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate as a solid.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis and purification of the target compound.
Analytical Characterization
To confirm the identity and purity of the synthesized tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, a combination of spectroscopic techniques is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display characteristic signals: a singlet for the C3-H proton of the pyrazole ring, a quartet and a triplet for the N-ethyl group, a singlet for the tert-butyl group protons, and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for each unique carbon atom, including the carbonyl carbon of the ester, the quaternary carbons of the tert-butyl group and pyrazole ring, and the carbons of the ethyl group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would include N-H stretching vibrations for the amino group (around 3300-3400 cm⁻¹), C-H stretches for alkyl groups (around 2850-2950 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1700-1725 cm⁻¹), and C=N/C=C stretches characteristic of the pyrazole ring (around 1500-1600 cm⁻¹).[8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight by showing the molecular ion peak [M+H]⁺ at m/z 212.27.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural elucidation and purity verification.
Applications in Research and Drug Development
The true value of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate lies in its potential as a versatile synthetic intermediate. The structure contains two key functional groups that can be independently and selectively modified:
-
The 4-Amino Group: This primary amine can undergo a wide range of reactions, including acylation, amidation, sulfonamidation, and reductive amination, allowing for the introduction of diverse side chains and pharmacophores.[2][9]
-
The 5-tert-butyl-carboxylate Group: The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It can be selectively deprotected under acidic conditions to reveal the free carboxylic acid, which can then be converted into amides, esters, or other derivatives. This orthogonality is highly valuable in multi-step synthesis.
This dual functionality makes the compound an ideal starting point for creating libraries of novel pyrazole derivatives for high-throughput screening in drug discovery programs targeting cancer, inflammation, and other diseases.[1][10][11]
Potential Derivatization Pathways
Caption: Key reactive sites and potential synthetic modifications of the title compound.
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) exists for this compound. The following information is compiled from safety data for structurally related aminopyrazole derivatives and represents best practices for handling.[5][12]
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[12]H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. A recommended storage temperature is 2-8°C to ensure long-term stability.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a strategically designed heterocyclic molecule with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined functional groups—a reactive primary amine and a protected carboxylic acid—provide chemists with orthogonal handles for constructing complex molecular architectures. While not a widely commercialized compound, its logical synthesis and high potential for derivatization make it a valuable intermediate for researchers aiming to explore the vast chemical space of pyrazole-based therapeutics. Adherence to appropriate analytical and safety protocols is paramount for its successful synthesis and application in a research setting.
References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC. [Link]
-
tert-butyl 4-amino-1H-pyrazole-1-carboxylate CAS NO.1018446-95-1. (n.d.). LookChem. [Link]
-
tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate. (n.d.). NextSDS. [Link]
-
Scheme 2. Synthesis of tert-butyl (S). (n.d.). ResearchGate. [Link]
-
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PMC. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). Arkivoc. [Link]
-
ethyl 5-aMino-1-tert-butyl-1H-pyrazole-3-carboxylate. (n.d.). NextSDS. [Link]
-
tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. (n.d.). PubChem. [Link]
-
Ethyl 5-amino-1-methylpyrazole-4-carboxylate. (n.d.). NIST WebBook. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]
-
1-tert-butyl-5-ethyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI. [Link]
-
4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021, March 10). MDPI. [Link]
-
Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - Organic Chemistry. (2016, November 29). YouTube. [Link]
-
Methyl 5-(2-aminoethyl)-1-tert-butyl-1H-pyrazole-4-carboxylate hydrochloride. (n.d.). NextSDS. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole. (2022, September 08). IRIS UniGe. [Link]
-
The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (n.d.). ResearchGate. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tert-butyl 4-amino-1H-pyrazole-1-carboxylate, CasNo.1018446-95-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. tert-butyl 4-amino-1H-pyrazole-1-carboxylate CAS#: 1018446-95-1 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate;CAS No.:398491-59-3 [chemshuttle.com]
- 11. unige.iris.cineca.it [unige.iris.cineca.it]
- 12. nextsds.com [nextsds.com]
Technical Whitepaper: Safety, Handling, and Experimental Workflows for tert-Butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
Executive Summary & Chemical Rationale
tert-Butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1486953-98-3) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1].
As a Senior Application Scientist, it is critical to understand that the structural logic of this compound is not arbitrary; it is designed to solve specific synthetic and pharmacological challenges:
-
1-Ethyl Substitution: Locks the tautomeric state of the pyrazole ring. Unsubstituted 1H-pyrazoles suffer from rapid tautomerism, which complicates structure-activity relationship (SAR) tracking during drug development. The ethyl group provides necessary lipophilicity and a defined vector for receptor pocket binding.
-
4-Amino Group: Acts as a highly nucleophilic handle for downstream functionalization, such as amide coupling or urea formation.
-
5-tert-Butyl Carboxylate: Functions as a sterically hindered, acid-labile protecting group. It prevents unwanted side reactions at the 5-position during the derivatization of the 4-amino group and can be orthogonally deprotected under acidic conditions without affecting base-labile moieties ()[2].
Physicochemical Profiling
Quantitative data for the compound is summarized below to facilitate assay planning, stoichiometric calculations, and risk assessment.
| Property | Specification / Value |
| IUPAC Name | tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate |
| CAS Registry Number | 1486953-98-3 |
| Molecular Formula | C10H17N3O2 |
| Molecular Weight | 211.26 g/mol |
| Typical Purity | ≥ 95% (Assessed via HPLC/NMR) |
| Physical State | Solid (Powder) |
| Reactivity Profile | Acid-labile ester; Oxidation-sensitive amine |
Hazard Identification & Toxicological Causality
Because comprehensive in vivo toxicological data for this specific novel intermediate is limited, safety protocols must be extrapolated from the well-documented 4-amino-1H-pyrazole scaffold ()[3].
-
Acute Toxicity (Oral) - Category 4 (H302): The nitrogen-rich heterocycle can interact with off-target biological macromolecules if ingested ()[4].
-
Skin Irritation (Category 2) & Eye Irritation (Category 2A) - H315, H319: The electron-rich 4-amino pyrazole core is prone to auto-oxidation in the presence of ambient air and light. This oxidative degradation forms reactive radical species and quinone-imine-like intermediates that act as electrophiles, causing cross-linking with epidermal proteins (sensitization) and severe ocular irritation[3].
-
STOT SE 3 (H335): Inhalation of the fine powder can cause respiratory tract irritation[3].
Safe Handling, Storage, and Emergency Response
To maintain the scientific integrity of the compound and protect personnel, the following self-validating storage system must be employed:
-
Storage: Store at 2–8 °C in a tightly sealed, light-resistant container. The headspace must be backfilled with an inert gas (Argon or Nitrogen) to prevent the auto-oxidation of the primary amine.
-
Handling: Manipulate only within a certified Class II biological safety cabinet or chemical fume hood. Required PPE includes nitrile gloves (double-gloving recommended for prolonged handling), chemical splash goggles, and a lab coat.
Emergency response decision tree for acute exposure to pyrazole-5-carboxylate derivatives.
Experimental Workflow: Chemoselective Deprotection
A critical workflow for this building block is the selective removal of the tert-butyl ester following the functionalization of the 4-amino group. The tert-butyl ester is highly resistant to basic hydrolysis (e.g., LiOH/NaOH) due to the severe steric hindrance of the bulky tert-butyl group. Instead, it must be cleaved via an acid-catalyzed E1 elimination mechanism, releasing gaseous isobutene[2].
While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the standard protocol, Lewis acids such as ZnBr2 or FeCl3 can be utilized if the molecule contains other highly acid-sensitive moieties ()[5]. Below is the validated protocol for TFA-mediated deprotection.
Step-by-Step Methodology: TFA-Mediated Cleavage
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-functionalized tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Acid Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is reached. Causality Note: Cooling prevents exothermic degradation and suppresses the premature formation of side products before the ester is fully protonated.
-
Cleavage Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. The reaction progress can be monitored by TLC or LC-MS. The evolution of isobutene gas drives the reaction forward according to Le Chatelier's principle.
-
Workup & Isolation: Upon complete consumption of the starting material, concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene (3 × 10 mL).
-
Purification: The resulting free carboxylic acid (often obtained as a TFA salt) can be triturated with cold diethyl ether or purified via reverse-phase preparative HPLC.
Standard experimental workflow for the acid-mediated deprotection of tert-butyl esters.
References
-
Title: 1H-pyrazol-4-amine | C3H5N3 | CID 78035 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support Source: PubMed Central (PMC) - NIH / ACS Omega URL: [Link]
Sources
- 1. CAS:3026676-55-8, Ethyl 4-amino-1-benzyl-1H-pyrazole-5-carboxylate-毕得医药 [bidepharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazole 95 28466-26-4 [sigmaaldrich.com]
- 5. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Preliminary Toxicological Assessment of Novel Pyrazole Carboxylates: A Case Study of Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
Abstract
The development of novel chemical entities, such as tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, necessitates a robust and systematic evaluation of their potential toxicity at the earliest stages of research. This guide provides a comprehensive framework for conducting a preliminary toxicological assessment of this and other novel pyrazole-based compounds. In the absence of specific public toxicity data for the target molecule, this document outlines a tiered, logic-driven approach encompassing in silico prediction, in vitro cytotoxicity and genotoxicity assays, and preliminary in vivo acute toxicity evaluation. We detail the scientific rationale behind the selection of each assay, provide validated, step-by-step protocols grounded in international guidelines, and offer a clear methodology for data interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals to establish a foundational safety profile for new chemical entities, ensuring informed decision-making in the progression of drug discovery and development pipelines.
Introduction: The Imperative for Early-Stage Toxicity Screening
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. However, the introduction of novel substituents necessitates a de novo assessment of its safety profile. Early-stage, or preliminary, toxicity testing is a critical component of the drug development process. It serves to identify potential liabilities that could lead to late-stage attrition, thereby saving significant time and resources.
This guide proposes a multi-pronged strategy to build a foundational toxicity profile for tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, focusing on key toxicological endpoints:
-
Cytotoxicity: The potential of the compound to be toxic to cells.
-
Genotoxicity: The potential to damage genetic material (DNA), which can lead to mutations and cancer.
-
Acute Systemic Toxicity: The potential adverse effects occurring within a short time after a single dose.
While no specific toxicity data for tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is publicly available, safety data sheets for structurally related aminopyrazole compounds indicate potential hazards such as skin and eye irritation[1][2][3]. This underscores the necessity of a thorough and systematic evaluation.
Tier 1: In Vitro Toxicity Assessment
The initial tier of assessment focuses on in vitro methods, which are rapid, cost-effective, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing)[4].
Cytotoxicity Assessment: The MTT Assay
The first step in evaluating the biological effect of a new compound is to determine the concentrations at which it may be toxic to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability[5][6].
Scientific Rationale: The assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals[7]. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity[7][8].
-
Cell Culture:
-
Compound Treatment:
-
Prepare a stock solution of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM)[7].
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (solvent only) and untreated control wells.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C[7].
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the results as a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%[7].
-
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.15 | 92.0% |
| 10 | 0.88 | 70.4% |
| 50 | 0.61 | 48.8% |
| 100 | 0.35 | 28.0% |
| IC₅₀ (µM) | ~50 | |
| Table 1: Hypothetical MTT assay results for tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. |
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, a key initiating event in carcinogenesis. A standard preliminary screen includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.
Scientific Rationale: The Ames test is a widely used method to evaluate the mutagenic potential of a chemical[9][10]. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth) due to mutations in the histidine operon[11][12]. The test assesses the ability of a compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium[12]. The inclusion of a rat liver S9 fraction allows for the detection of pro-mutagens that become mutagenic after metabolic activation[9][10].
-
Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions)[12].
-
Metabolic Activation: Prepare the S9 mix from Aroclor-1254 induced rat liver (if metabolic activation is being assessed)[12].
-
Plate Incorporation:
-
In a sterile tube, combine 2 mL of molten top agar (at 45°C), 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of either S9 mix or a buffer[9][11].
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Include a negative (vehicle) control and positive controls (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9)[12].
-
-
Incubation and Scoring:
-
Incubate the plates at 37°C for 48-72 hours[11].
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Scientific Rationale: The in vitro micronucleus test is used to detect chromosomal damage[13]. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase[14]. An increase in the frequency of micronucleated cells indicates that the compound is clastogenic (breaks chromosomes) or aneugenic (affects chromosome number)[14][15].
-
Cell Culture and Treatment:
-
Culture a suitable mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes) and expose them to at least three concentrations of the test compound, with and without S9 metabolic activation[13][15]. The highest concentration should induce approximately 55% cytotoxicity or be 10 mM, whichever is lower[16].
-
Include negative and positive controls.
-
-
Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored[14].
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring and Analysis:
Caption: Decision-making workflow for the Acute Toxic Class Method (OECD 423).
Conclusion and Future Directions
This guide provides a structured, tiered approach for establishing the preliminary toxicity profile of a novel compound, tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. By systematically evaluating cytotoxicity, genotoxicity, and acute systemic toxicity, researchers can make informed decisions about the continued development of the compound. A negative or low-toxicity finding in this preliminary screen would provide confidence for proceeding to more advanced toxicological studies, such as repeated dose toxicity and reproductive toxicity, which are required for regulatory submission. Conversely, the early identification of a significant toxicological liability allows for the timely termination of the project or the initiation of medicinal chemistry efforts to mitigate the observed toxicity. This framework ensures a resource-efficient and ethically responsible approach to drug discovery and chemical safety assessment.
References
-
OECD Guideline for the Testing of Chemicals, No. 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]
-
OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (PDF) ResearchGate. [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare. [Link]
-
Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]
-
Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]
-
Microbial Mutagenicity Assay: Ames Test. PMC - NIH. [Link]
-
Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]
-
The Ames Test. University of Wisconsin-La Crosse. [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Nanotechnology Characterization Laboratory. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA Journal. [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, Oxford Academic. [Link]
-
Ames Test. Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
The in vitro micronucleus technique. Mutation Research. [Link]
-
Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]
-
SAFETY DATA SHEET for 3-Amino-4-carbethoxypyrazole. Fisher Scientific. [Link]
-
tert-butyl 4-amino-1H-pyrazole-1-carboxylate — Chemical Substance Information. NextSDS. [Link]
-
4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
-
1-tert-butyl-5-ethyl-1h-pyrazole-4-carboxylic acid. PubChemLite. [Link]
-
1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid. NextSDS. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats | bioRxiv [biorxiv.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archive.epa.gov [archive.epa.gov]
- 12. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. criver.com [criver.com]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]
Application Notes and Protocols: Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate as a Strategic Building Block in Modern Drug Discovery
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its remarkable versatility and ability to engage in a wide range of biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[1][2][3] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[4] The success of blockbuster drugs such as Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction) underscores the therapeutic potential of this heterocyclic system.[2]
The value of the pyrazole core lies in its unique electronic properties and its capacity for substitution at multiple positions, allowing for the fine-tuning of steric and electronic characteristics to optimize drug-target interactions. This guide focuses on a particularly valuable derivative: tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate . This trifunctional building block offers medicinal chemists a strategic entry point for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.
The N-ethyl group provides a point of differentiation and can influence metabolic stability and binding interactions. The 4-amino group serves as a key nucleophile, enabling the construction of fused heterocyclic systems, while the tert-butyl carboxylate at the 5-position acts as a versatile synthetic handle that can be readily modified or removed.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₃O₂ | - |
| Molecular Weight | 211.26 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General chemical knowledge |
| Boiling Point | Not available (likely decomposes) | - |
| Melting Point | Not available | - |
| pKa (of amino group) | Estimated 4-5 | General chemical knowledge |
| LogP | Estimated 1.5-2.5 | General chemical knowledge |
Synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
The synthesis of the title compound can be achieved through a reliable and scalable multi-step sequence, starting from readily available starting materials. The following protocol is a representative method based on established pyrazole synthesis methodologies.[5][7][8]
Protocol 1: Synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
This protocol involves a two-step process: the formation of the pyrazole ring via condensation of ethylhydrazine with a functionalized acrylate, followed by transesterification.
Step 1: Synthesis of ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.1 eq) and triethylamine (2.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate as a solid.
Step 2: Transesterification to tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: Dissolve the ethyl ester from Step 1 (1.0 eq) in anhydrous toluene. Add potassium tert-butoxide (1.5 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate.
Application in Drug Discovery: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
A primary application of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is in the construction of the pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is a key pharmacophore in a multitude of kinase inhibitors, including those targeting Janus kinases (JAKs) and Spleen Tyrosine Kinase (SYK).[9][10] The pyrazolo[3,4-d]pyrimidine core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase protein.
The following protocol outlines the synthesis of a 4-amino-substituted pyrazolo[3,4-d]pyrimidine, a common intermediate in the development of kinase inhibitors.
Protocol 2: Synthesis of a 4-amino-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Intermediate
This protocol involves the cyclization of the aminopyrazole with a formamide equivalent, followed by chlorination and subsequent amination.
Step 1: Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core
-
Reaction Setup: Combine tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) and formamide (excess, can be used as solvent).
-
Reaction Conditions: Heat the mixture to 180-190 °C for 4-6 hours.[11] The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the pyrazolo[3,4-d]pyrimidin-4-one.
Step 2: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one
-
Reaction Setup: To the pyrazolo[3,4-d]pyrimidin-4-one from Step 1 (1.0 eq), add phosphorus oxychloride (POCl₃) (excess) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to reflux (around 106 °C) for 2-4 hours.[11]
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate or ammonia solution) and extract with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and concentrate to obtain the 4-chloro-pyrazolo[3,4-d]pyrimidine.
Step 3: Nucleophilic Aromatic Substitution to Install the Amino Group
-
Reaction Setup: Dissolve the 4-chloro-pyrazolo[3,4-d]pyrimidine from Step 2 (1.0 eq) in a suitable solvent such as isopropanol or DMF. Add the desired amine (e.g., a substituted aniline or a heterocyclic amine) (1.1-1.5 eq) and a base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C for 6-24 hours, depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture and partition between an organic solvent and water. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine derivative.
Versatility in Further Functionalization
The tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate building block offers multiple avenues for further diversification, making it a powerful tool in lead optimization.
-
N-Acylation/Sulfonylation of the 4-Amino Group: The amino group can be readily acylated or sulfonylated to introduce various substituents, which can explore additional binding pockets in the target protein.
-
Modification of the Carboxylate: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions. This carboxylic acid can then be coupled with a wide range of amines to form amides, a common functional group in many drug molecules.
-
Suzuki and other Cross-Coupling Reactions: The pyrazole ring can be halogenated and subsequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.
Conclusion
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a highly functionalized and versatile building block with significant applications in drug discovery. Its strategic placement of reactive handles allows for the efficient construction of complex heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core of numerous kinase inhibitors. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to leverage the full potential of this valuable synthetic intermediate in their quest for novel therapeutics.
References
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and medicinal chemistry applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5879.
- Kumar, V., & Aggarwal, R. (2018). Pyrazole containing compounds of pharmacological importance: A review. European Journal of Medicinal Chemistry, 157, 107-130.
- Abdel-Aziz, A. A. M., et al. (2019). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1348-1361.
- El-Sayed, M. A. A., et al. (2017).
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
- Gomaa, M. A. M. (2016).
- Arote, R. B., et al. (2018). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry, 55(3), 675-682.
- Sharma, V., & Kumar, P. (2014). Pyrazole and its biological activity: A review. Der Pharma Chemica, 6(1), 196-214.
- Fisher Scientific. (2025). Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Retrieved from .
-
Sigma-Aldrich. (n.d.). tert-Butyl 4-amino-1H-pyrazole-1-carboxylate. Retrieved from .
-
NextSDS. (n.d.). tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate. Retrieved from .
-
ChemicalBook. (n.d.). tert-butyl 4-amino-1H-pyrazole-1-carboxylate. Retrieved from .
- Norman, P. (2014). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Journal of Pharmaceutical and Biomedical Analysis, 101, 1-13.
- Elgazwy, A. S. M. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1076.
-
IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from .
-
Guidechem. (n.d.). ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate. Retrieved from .
- Fadda, A. A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
-
ChemicalBook. (2023). The synthesis method of Fostamatinib. Retrieved from .
- Wang, Y., et al. (2025).
- Fun, H.-K., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o123.
- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
-
Darcy & Roy Press. (2022). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Retrieved from .
- Google Patents. (2011).
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from .
-
ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from .
-
PMC. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from .
-
Sigma-Aldrich. (n.d.). tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate. Retrieved from .
-
Semantic Scholar. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from .
-
MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from .
-
New Drug Approvals. (2018). fostamatinib disodium hexahydrate. Retrieved from .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
Application Note: tert-Butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate in the Synthesis of Fused Heterocyclic Therapeutics
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound: tert-Butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1486953-98-3)
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, heavily utilized in the design of kinase inhibitors, antimicrobial agents, and phosphodiesterase (PDE) inhibitors[1]. Specifically, tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate serves as a highly specialized, bifunctional synthon for the construction of pyrazolo[4,3-d]pyrimidines —the core pharmacophore found in blockbuster drugs like Sildenafil (PDE5 inhibitor) and various targeted oncology therapeutics[2],[3].
The Causality of Structural Design
The selection of this specific building block over simpler analogs is driven by three mechanistic advantages:
-
The 1-Ethyl Substituent: Pre-installation of the N1-ethyl group eliminates the regioselectivity issues typically encountered during late-stage N-alkylation of 1H-pyrazoles. Biologically, this ethyl group acts as a lipophilic anchor, perfectly mimicking the hydrophobic interactions required to occupy the hinge region of kinases or the deep binding pockets of PDEs[2].
-
The 4-Amino Nucleophile: The electron-rich primary amine at position 4 is primed for electrophilic attack by isothiocyanates, formamidines, or acyl chlorides, facilitating the first step of heteroannulation.
-
Orthogonal Deprotection (tert-Butyl Ester): This is the most critical feature. Standard methyl or ethyl esters require harsh, basic saponification (e.g., NaOH/MeOH at elevated temperatures) which can degrade base-sensitive functional groups or cause epimerization at adjacent stereocenters. The tert-butyl ester allows for orthogonal, acid-catalyzed cleavage (via an E1 mechanism) under mild conditions, preserving the integrity of complex molecular architectures.
Synthetic Workflow: Annulation to Pyrazolo[4,3-d]pyrimidines
The primary application of this compound is the construction of bicyclic pyrazolo-pyrimidine systems. The workflow relies on a tandem amidation-deprotection-cyclization sequence.
Fig 1. Annulative synthetic workflow from the tert-butyl ester to the bicyclic core.
Experimental Protocols (Self-Validating Systems)
The following protocols detail the transformation of the tert-butyl ester into a bioactive pyrazolo[4,3-d]pyrimidin-7(6H)-one derivative.
Protocol A: N4-Amidation and Orthogonal Ester Cleavage
Objective: Functionalize the 4-amino group and unmask the 5-carboxylic acid without basic hydrolysis.
Step-by-Step Methodology:
-
Amidation: Dissolve tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous pyridine (0.2 M). Add the desired aryl isocyanate or formamidine acetate (1.1 eq).
-
Heating: Stir the reaction at 80°C for 4 hours. Causality: Pyridine acts as both solvent and mild base, scavenging acidic byproducts while preventing premature cleavage of the acid-sensitive tert-butyl ester.
-
Isolation: Concentrate under reduced pressure, partition between EtOAc and 1M HCl, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate urea/amidine.
-
Acidic Cleavage: Dissolve the intermediate in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) (0.1 M). Stir at room temperature for 2 hours.
-
Validation & Quality Control (Self-Validating Cue): The reaction is driven by the E1 elimination of the tert-butyl cation. You will observe mild effervescence as the cation loses a proton to form isobutylene gas . The cessation of gas evolution is a reliable physical indicator of reaction completion.
-
Confirmation: ¹H-NMR will show the complete disappearance of the intense 9-proton singlet at ~1.55 ppm (tert-butyl group).
Protocol B: Intramolecular Cyclodehydration
Objective: Close the pyrimidine ring to form the final bicyclic pharmacophore.
Step-by-Step Methodology:
-
Activation: Dissolve the free carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).
-
Cyclization: Stir at room temperature for 12 hours. Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt-ester. The spatial proximity of the N4-urea/amidine nitrogen forces a rapid, entropically favored intramolecular nucleophilic attack, displacing the HOAt leaving group.
-
Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (Silica, DCM/MeOH gradient).
-
Validation & Quality Control: IR spectroscopy will show a distinct shift. The free carboxylic acid carbonyl stretch (~1710 cm⁻¹) and urea carbonyl will merge into a characteristic lactam/pyrimidinone carbonyl stretch at ~1685 cm⁻¹. Mass spectrometry (LC-MS) will confirm the loss of H₂O (M-18) relative to the acyclic precursor.
Quantitative Data: The tert-Butyl Advantage
To underscore the necessity of the tert-butyl protecting group in complex library synthesis, the following table summarizes comparative data for ester cleavage prior to cyclization. The data highlights why tert-butyl is the industry standard for preserving molecular integrity[3].
| Ester Protecting Group | Cleavage Reagents | Temp / Time | Risk of Epimerization / Degradation | Average Yield (Acid) |
| Methyl Ester | LiOH, H₂O/MeOH | 60°C / 8-12 hrs | High (Base-catalyzed) | 65 - 75% |
| Ethyl Ester | NaOH, H₂O/EtOH | 70°C / 12-18 hrs | High (Base-catalyzed) | 60 - 70% |
| tert-Butyl Ester | TFA, DCM | 25°C / 1-2 hrs | None (Acid-catalyzed) | 92 - 98% |
Table 1: Comparative efficiency of ester deprotection strategies on 4-amino-1-ethyl-1H-pyrazole-5-carboxylate scaffolds.
Pharmacological Context & Mechanism of Action
Once the tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is successfully converted into a pyrazolo[4,3-d]pyrimidine, the resulting compound acts as a rigid, planar isostere of purine. This allows it to act as a competitive inhibitor for ATP-binding sites in kinases or cGMP-binding sites in PDEs[2],[1].
Fig 2. Pharmacological mechanism of action for the synthesized pyrazolo-pyrimidine derivatives.
By utilizing the tert-butyl ester variant, medicinal chemists can rapidly generate diverse libraries of these inhibitors without the yield-limiting bottlenecks associated with basic ester hydrolysis, accelerating the hit-to-lead optimization phase in drug discovery.
References
-
Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents Arabian Journal of Chemistry
-
Syntheses and Vasodilatory Activities of New Pyrazolo [4, 3-d] pyrimidin-7-ones ResearchGate 2
-
Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent PubMed Central (PMC) 1
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities PubMed Central (PMC) 3
Sources
- 1. Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Cross-Coupling Strategies for tert-Butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
Introduction & Mechanistic Rationale
The compound tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a highly functionalized, privileged building block extensively utilized in modern drug discovery. The 4-aminopyrazole core is a recognized pharmacophore, particularly in the development of Janus Kinase (JAK) inhibitors, which are critical for modulating the JAK-STAT signaling pathway in immunology and oncology[1],[2].
While the primary amine at the C4 position is primed for carbon-nitrogen (C-N) bond formation via the Buchwald-Hartwig cross-coupling reaction, it presents unique mechanistic challenges[3]. The adjacent tert-butyl ester at the C5 position exerts significant steric hindrance and electron-withdrawing effects, reducing the nucleophilicity of the C4-amine. Furthermore, primary heteroarylamines are prone to bis-arylation and can strongly coordinate to palladium, effectively poisoning the catalyst[4].
To overcome these barriers, the selection of the catalytic system is paramount. The use of bulky, electron-rich biaryl phosphine ligands (such as BrettPhos or tBuBrettPhos) is required. These ligands accelerate the oxidative addition of the aryl halide and force the palladium center into a highly active mono-ligated state, which strongly favors reductive elimination over deleterious β-hydride elimination or bis-arylation[5],[4].
Diagram illustrating the JAK-STAT signaling pathway, the primary target of 4-aminopyrazole inhibitors.
Experimental Design & Optimization
A critical aspect of developing a robust protocol for tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is base selection. Strong alkoxide bases (e.g., NaOtBu) can lead to ester hydrolysis or transesterification, particularly at elevated temperatures[2]. Therefore, mild inorganic bases such as Cs₂CO₃ or K₃PO₄ are preferred to maintain the integrity of the tert-butyl carboxylate group while still effectively deprotonating the coordinated amine intermediate[4].
Table 1: Optimization of Reaction Conditions for C-N Coupling
| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | <10 | Poor conversion; amine nucleophilicity too low for unhindered ligand. |
| 2 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 45 | Moderate yield; trace bis-arylation observed. |
| 3 | Pd₂(dba)₃ / RuPhos | NaOtBu | t-Amyl OH | 110 | 62 | Good conversion, but partial ester hydrolysis occurred. |
| 4 | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 89 | Clean conversion; exclusive mono-arylation. |
| 5 | Pd(OAc)₂ / tBuBrettPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 | Optimal conditions; excellent functional group tolerance. |
Detailed Experimental Protocol
The following self-validating protocol describes the optimized Buchwald-Hartwig amination of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate with a generic aryl bromide.
Materials & Reagents
-
Amine: tert-Butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.2 equiv)
-
Electrophile: Aryl bromide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: tBuBrettPhos (10 mol%)
-
Base: Anhydrous K₃PO₄ (2.0 equiv, finely milled)
-
Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M)
Step-by-Step Methodology
-
Preparation of the Catalytic Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and tBuBrettPhos (10 mol%). Evacuate and backfill the tube with dry Argon three times. Add 1.0 mL of degassed 1,4-dioxane.
-
Self-Validation Check: Stir at room temperature for 5-10 minutes. The solution will transition from a dark reddish-brown to a clear yellow/orange color, confirming the successful generation of the active Pd(0)Lₙ complex.
-
-
Reagent Addition: To the active catalyst solution, add the aryl bromide (1.0 equiv), tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv) under a positive stream of Argon.
-
Reaction Execution: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure the heterogeneous base is well-suspended.
-
Reaction Monitoring: After 12 hours, sample the reaction mixture under Argon. Dilute with acetonitrile and analyze via LC-MS.
-
Self-Validation Check: The disappearance of the aryl bromide peak and the emergence of the product mass [M+H]+ confirms successful reductive elimination. If unreacted aryl bromide remains, continue heating for an additional 6 hours.
-
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL). Concentrate the filtrate in vacuo.
-
Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-aryl-4-aminopyrazole derivative.
Catalytic Cycle & Mechanistic Insights
The efficiency of this protocol relies heavily on the catalytic cycle dynamics facilitated by the tBuBrettPhos ligand. The extreme steric bulk of the ligand ensures that the palladium center remains mono-ligated ( L1Pd(0) ), which drastically lowers the activation energy for the oxidative addition of the aryl halide[3]. Following amine coordination and deprotonation by K₃PO₄, the spatial crowding around the Pd(II) center forces a rapid reductive elimination, expelling the desired C-N coupled product before off-target reactions can occur[4].
Catalytic cycle of the Buchwald-Hartwig amination utilizing the Pd/BrettPhos system.
References
-
[1] BenchChem Technical Support Team. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. BenchChem. 1
-
[5] C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules (PMC). 5
-
[2] US10980815B2 - Aminopyrimidinyl compounds. Google Patents. 2
-
[4] Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry (ACS Publications). 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US10980815B2 - Aminopyrimidinyl compounds - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: A Guide to the Application of tert-Butyl 4-Amino-1-ethyl-1H-pyrazole-5-carboxylate in Pyrazole Derivative Synthesis
Introduction: The Significance of the Pyrazole Scaffold and the Utility of a Key Building Block
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. Among the myriad of pyrazole-based building blocks, tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate emerges as a particularly valuable and versatile synthon for the construction of complex heterocyclic systems.
This guide provides an in-depth exploration of the applications of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate in the synthesis of diverse pyrazole derivatives. We will delve into detailed protocols for key transformations, elucidate the mechanistic rationale behind experimental choices, and present visual workflows to aid in the practical application of this powerful synthetic intermediate. The methodologies described herein are designed to be robust and reproducible, empowering researchers in their quest to develop novel chemical entities with therapeutic potential.
Core Applications: A Gateway to Fused Heterocycles and Functionalized Pyrazoles
The unique arrangement of functional groups in tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate—a nucleophilic amino group at the C4 position, a sterically demanding tert-butyl ester at C5, and an ethyl group at the N1 position—renders it an ideal precursor for a variety of synthetic transformations. The primary applications of this building block can be categorized into three main areas:
-
Synthesis of Pyrazolo[3,4-d]pyrimidines: The ortho-relationship of the amino and ester functionalities provides a perfect handle for the construction of the fused pyrimidine ring, a scaffold present in numerous kinase inhibitors and other biologically active molecules.[3][4]
-
N-Functionalization of the 4-Amino Group: The amino group serves as a key nucleophilic center for the introduction of a wide range of substituents via acylation, sulfonylation, and arylation reactions, enabling the exploration of structure-activity relationships.
-
Diazotization and Azo Coupling Reactions: The primary aromatic amine can be readily converted into a diazonium salt, a highly reactive intermediate that can participate in various coupling reactions to generate azo-dyes and other functionalized pyrazoles.
The following sections will provide detailed, step-by-step protocols for each of these key applications.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one via Cyclocondensation
This protocol details the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative through the cyclocondensation of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate with formamide. This reaction is a classic and efficient method for constructing the fused pyrimidine ring system.[4]
Reaction Scheme:
A schematic of the cyclocondensation reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Equivalents |
| tert-Butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | N/A | 225.29 g/mol | 2.25 g | 1.0 |
| Formamide | 75-12-7 | 45.04 g/mol | 20 mL | Excess |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (2.25 g, 10 mmol).
-
Add formamide (20 mL) to the flask.
-
Heat the reaction mixture to 180-190 °C with stirring.
-
Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to afford 1-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a solid.
Rationale and Insights:
-
Choice of Reagent: Formamide serves as both the solvent and the source of the one-carbon unit required for the formation of the pyrimidine ring. At high temperatures, it decomposes to ammonia and carbon monoxide, which are the reactive species in the cyclization.
-
Reaction Conditions: The high temperature is necessary to drive the reaction to completion and to facilitate the elimination of tert-butanol and water.
-
Work-up: The precipitation in cold water is an effective method for isolating the product, which is typically a solid with low solubility in water.
Protocol 2: N-Acylation of the 4-Amino Group
This protocol describes a general procedure for the N-acylation of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate using an acid chloride in the presence of a base. This reaction is fundamental for introducing amide functionalities, which can significantly impact the biological properties of the molecule.
Reaction Workflow:
Workflow for N-acylation.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Equivalents |
| tert-Butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | N/A | 225.29 g/mol | 1.13 g | 1.0 |
| Acetyl chloride | 75-36-5 | 78.50 g/mol | 0.43 mL | 1.2 |
| Triethylamine | 121-44-8 | 101.19 g/mol | 1.05 mL | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 25 mL | - |
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.13 g, 5 mmol) in anhydrous dichloromethane (25 mL).
-
Add triethylamine (1.05 mL, 7.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.43 mL, 6 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).
-
Upon completion, dilute the reaction mixture with DCM (25 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-acylated product.
Rationale and Insights:
-
Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Solvent: Anhydrous dichloromethane is a suitable inert solvent for this reaction.
-
Purification: Column chromatography is often necessary to remove any unreacted starting materials and by-products.
Protocol 3: Diazotization and Azo Coupling
This protocol outlines the diazotization of the 4-amino group followed by an azo coupling reaction with a suitable coupling partner, such as 2-naphthol. This sequence is a classic method for the synthesis of azo dyes and can be used to introduce a variety of arylazo substituents onto the pyrazole ring.
Two-Step Reaction Pathway:
Pathway for diazotization and azo coupling.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Equivalents |
| tert-Butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | N/A | 225.29 g/mol | 1.13 g | 1.0 |
| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 0.38 g | 1.1 |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | 2.5 mL | - |
| 2-Naphthol | 135-19-3 | 144.17 g/mol | 0.72 g | 1.0 |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 0.8 g | - |
| Water | 7732-18-5 | 18.02 g/mol | As needed | - |
Procedure:
Part A: Diazotization
-
In a 100 mL beaker, suspend tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.13 g, 5 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.38 g, 5.5 mmol) in cold water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold pyrazole suspension. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes. The solution should be clear or slightly yellow.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 2-naphthol (0.72 g, 5 mmol) in a solution of sodium hydroxide (0.8 g) in water (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the alkaline 2-naphthol solution with constant stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product in a desiccator over anhydrous calcium chloride.
Rationale and Insights:
-
Temperature Control: The diazotization reaction must be carried out at low temperatures to prevent the decomposition of the unstable diazonium salt.
-
pH Control: The azo coupling reaction is typically performed under alkaline conditions to activate the coupling partner (in this case, forming the more nucleophilic naphthoxide ion).
-
Safety: Diazonium salts can be explosive in the solid state. Therefore, they are generated in situ and used immediately in the subsequent reaction without isolation.
Conclusion: A Versatile Tool for Modern Drug Discovery
tert-Butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate has proven to be an exceptionally useful building block in the synthesis of a wide array of pyrazole derivatives. Its strategic placement of functional groups allows for the efficient construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, as well as straightforward functionalization of the pyrazole core. The protocols detailed in this guide provide a solid foundation for researchers to harness the synthetic potential of this versatile synthon. By understanding the underlying principles of these reactions and adhering to the established methodologies, scientists and drug development professionals can continue to explore the vast chemical space of pyrazole derivatives in their pursuit of novel therapeutic agents.
References
- Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1215-1222.
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 2014, 57(15):6297-6317.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018, 23(1), 134.
- One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 2017, 22(9), 1533.
- Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Molecules, 2015, 20(7):12937-12953.
Sources
Application Note: Scaling Up the Synthesis of tert-Butyl 4-Amino-1-ethyl-1H-pyrazole-5-carboxylate
Introduction & Strategic Context
The 4-amino-1-alkylpyrazole-5-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as a critical precursor for the synthesis of pyrazolo[4,3-d]pyrimidines, which are foundational to the development of Toll-Like Receptor 7 (TLR7) agonists[1] and next-generation antitrypanosomal agents[2].
Transitioning the synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate from discovery chemistry (milligram scale) to process development (kilogram scale) presents distinct chemical engineering challenges. The primary bottlenecks include managing the highly exothermic electrophilic nitration, overcoming the poor regioselectivity inherent to pyrazole N-alkylation[3], and selecting a scalable, chemoselective reduction methodology that avoids high-pressure hydrogenation. This application note provides a self-validating, causality-driven framework for scaling this synthesis.
Mechanistic Causality & Process Bottlenecks
Electrophilic Nitration: Protecting the Acid-Sensitive Ester
The starting material, tert-butyl 1H-pyrazole-5-carboxylate, features an electron-rich heterocyclic core. Nitration occurs exclusively at the C4 position due to the directing effects of the N1-H and the C5-carboxylate, which make C4 the most nucleophilic site. However, the tert-butyl ester is highly susceptible to acid-catalyzed cleavage (yielding isobutylene and the free carboxylic acid). Causal Solution: The reaction must be strictly temperature-controlled (< 10 °C during addition, max 50 °C during propagation) using a specific mixture of fuming HNO₃ and concentrated H₂SO₄. The lack of water in this anhydrous nitrating mixture prevents the hydrolytic cleavage of the ester.
Regioselective N-Alkylation: The Thermodynamic vs. Kinetic Trap
Alkylation of the pyrazole anion with ethyl iodide yields a mixture of two regioisomers: the desired N1-alkylated product (1-ethyl-5-carboxylate) and the undesired N2-alkylated product (1-ethyl-3-carboxylate). Causal Solution: The C5 tert-butyl ester imposes severe steric hindrance on the adjacent N1 position. Consequently, the less hindered N2 position is kinetically and thermodynamically favored, often resulting in a 1:3 ratio favoring the undesired 3-carboxylate isomer[3]. While bulky protecting groups (e.g., triphenylsilyl) can sterically redirect alkylation, they are cost-prohibitive at scale. Instead, process chemistry relies on optimizing the base (Cs₂CO₃) to slightly shift the kinetic ratio, followed by exploiting the differential solubility of the isomers in cold ethanol to isolate the target N1 isomer via selective crystallization.
Nitro Reduction: Avoiding High-Pressure Hydrogenation
While palladium-catalyzed hydrogenation (Pd/C, H₂) is standard in discovery labs, scaling it requires specialized high-pressure reactors and poses significant safety risks. Causal Solution: A Béchamp-type reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in aqueous ethanol provides a highly scalable, open-vessel alternative. This method is perfectly chemoselective—it rapidly reduces the C4-nitro group to a primary amine without risking ester hydrolysis or requiring pressurized gas.
Visualizing the Synthetic Architecture
Figure 1: Three-step synthetic workflow for the target pyrazole, highlighting key intermediates.
Figure 2: Mechanistic divergence in pyrazole N-alkylation driven by C5-ester steric hindrance.
Quantitative Process Optimization
Table 1: Solvent and Base Effects on N-Alkylation Regioselectivity
| Base (Equiv) | Solvent | Temp (°C) | N1:N2 Isomer Ratio | Combined Yield (%) | Scalability Profile |
|---|---|---|---|---|---|
| K₂CO₃ (1.5) | DMF | 40 | 1 : 3.2 | 92% | High (Low cost, standard) |
| Cs₂CO₃ (1.5) | DMF | 25 | 1 : 1.8 | 88% | Moderate (Expensive base) |
| NaH (1.2) | THF | 0 to 25 | 1 : 2.1 | 85% | Low (Moisture sensitive) |
| K₂CO₃ (1.5) | Acetone | 50 | 1 : 4.5 | 90% | High (Poor regioselectivity) |
Table 2: Comparison of Nitro Reduction Methodologies at 1 kg Scale
| Reagent System | Conditions | Yield (%) | Purity (%) | Process Safety & Scalability |
|---|---|---|---|---|
| H₂ (50 psi), 10% Pd/C | MeOH, 25 °C | 95% | >99% | Low (Requires high-pressure reactor) |
| Fe powder, NH₄Cl | EtOH/H₂O, 80 °C | 89% | 98% | High (Open vessel, inexpensive) |
| SnCl₂·2H₂O | EtOAc, 70 °C | 75% | 92% | Moderate (Heavy metal waste generation) |
Validated Scale-Up Protocols
Protocol A: Synthesis of tert-Butyl 4-nitro-1H-pyrazole-5-carboxylate
-
Preparation: Charge a 20 L glass-lined reactor with 5.0 L of concentrated H₂SO₄. Cool the jacket to 0 °C.
-
Addition: Slowly add 1.0 kg of tert-butyl 1H-pyrazole-5-carboxylate portion-wise over 1 hour. Maintain the internal temperature strictly below 10 °C to prevent ester hydrolysis.
-
Nitration: Equip an addition funnel and introduce 0.6 L of fuming HNO₃ dropwise over 2 hours.
-
Propagation: Warm the reactor to 50 °C and stir for 4 hours.
-
IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf = 0.6) must be completely consumed, replaced by a UV-active yellow spot ( Rf = 0.4).
-
Workup: Quench the reaction by pouring it slowly over 20 kg of crushed ice under vigorous stirring. Filter the resulting pale-yellow precipitate, wash extensively with cold water until the filtrate pH is neutral, and dry under vacuum at 40 °C.
Protocol B: Regioselective N-Alkylation and Isomer Resolution
-
Alkylation: Charge a reactor with 1.0 kg of the nitro intermediate from Protocol A and 10 L of anhydrous DMF.
-
Base Addition: Add 1.5 kg of Cs₂CO₃ (or K₂CO₃ if cost is prioritized over ratio) and stir for 30 minutes at 20 °C.
-
Electrophile Addition: Add 0.85 kg of Ethyl Iodide dropwise. Heat the mixture to 40 °C for 12 hours.
-
IPC (Self-Validation): LC-MS analysis must confirm the disappearance of the starting material ( m/z 213) and the appearance of two distinct isomeric product peaks ( m/z 241).
-
Workup: Quench with 30 L of water. Extract with EtOAc (3 × 10 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to a crude oil.
-
Isomer Resolution: Dissolve the crude oil in 3.0 L of boiling ethanol. Allow the solution to cool to room temperature slowly, then chill to 0 °C for 4 hours. The sterically hindered N1 isomer (tert-butyl 4-nitro-1-ethyl-1H-pyrazole-5-carboxylate) preferentially crystallizes. Filter, wash with cold ethanol, and dry.
Protocol C: Chemoselective Nitro Reduction
-
Setup: Charge a 10 L reactor with 500 g of the purified N1 isomer, 2.5 L of Ethanol, and 1.0 L of Deionized Water.
-
Reagent Addition: Add 150 g of NH₄Cl followed by 350 g of Iron powder (325 mesh).
-
Reduction: Heat the mixture to reflux (80 °C) with vigorous mechanical stirring for 6 hours.
-
IPC (Self-Validation): Spot the reaction mixture on TLC and stain with Ninhydrin. A dark purple spot ( Rf = 0.2 in 1:1 Hexanes/EtOAc) confirms the presence of the primary amine.
-
Workup: Cool the mixture to 40 °C. Filter the suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake with 1.0 L of hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with DCM (2 × 2 L). Wash the organics with brine, dry over Na₂SO₄, and evaporate to yield the final product: tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate as a crystalline solid.
References
- Poudel, Y. B., et al. "1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS." World Intellectual Property Organization, WO2021154668A1 (2021).
-
Patrick, D. A., et al. "Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy." Journal of Medicinal Chemistry (2024). Available at:[Link]
-
Žukauskaitė, A., et al. "Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones." Molecules (2022). Available at:[Link]
Sources
Technical Support Center: Synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyrazole derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis and improve yields.
I. Understanding the Synthesis: The Core Reaction and Challenges
The synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate typically involves the condensation reaction between an ethoxymethylenemalonate derivative and ethylhydrazine. While seemingly straightforward, this reaction can present challenges, primarily concerning regioselectivity and the formation of byproducts. A common issue is the formation of the undesired regioisomer, tert-butyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate. Controlling the reaction conditions to favor the formation of the desired 4-amino isomer is crucial for achieving high yields and purity.
Reaction Scheme:
-
Starting Materials: Diethyl ethoxymethylenemalonate and Ethylhydrazine
-
Product: tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
-
Potential Regioisomeric Byproduct: tert-butyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate:
Q1: What are the primary factors influencing the regioselectivity of the pyrazole synthesis?
A1: The regioselectivity in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is governed by a combination of steric and electronic factors, as well as reaction conditions.[1] Key factors include:
-
Steric Hindrance: Bulky substituents on the dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to initial attack.[1]
-
Reaction Conditions: The choice of solvent and the pH of the reaction medium (acidic, basic, or neutral) can significantly influence the reaction pathway and, consequently, the regioisomeric outcome.[1]
Q2: How does the choice of solvent impact the regioselectivity of my pyrazole synthesis?
A2: The solvent can have a dramatic effect on regioselectivity. For instance, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly improve the regioselectivity in favor of a desired isomer compared to conventional solvents like ethanol.[2] This is attributed to the unique solvent properties of fluorinated alcohols, which can influence the stability of intermediates and transition states.
Q3: I am seeing a significant amount of the 5-amino regioisomer in my final product. How can I minimize its formation?
A3: Minimizing the formation of the undesired 5-amino regioisomer often involves careful optimization of reaction conditions. Here are some strategies to consider:
-
Solvent Selection: As mentioned, switching to a fluorinated alcohol solvent like TFE or HFIP can significantly improve regioselectivity.[2]
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of one regioisomer over the other.
-
pH Adjustment: The acidity or basicity of the reaction mixture can influence the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl compound. Experimenting with acidic or basic catalysts may be beneficial.
Q4: What are the best methods for purifying the final product and removing the regioisomeric byproduct?
A4: If the formation of the regioisomeric byproduct cannot be completely suppressed, efficient purification is necessary. Common purification techniques include:
-
Column Chromatography: This is a highly effective method for separating isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can provide good separation.[3][4]
-
Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent system, recrystallization can be an effective purification method.
III. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of byproducts. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[3] - Optimize reaction conditions (solvent, temperature, catalyst) to minimize byproduct formation.[1][2] - Use efficient extraction and purification techniques to minimize product loss. |
| Formation of Regioisomeric Byproduct | - Non-optimized reaction conditions. | - Change the solvent to a fluorinated alcohol (e.g., TFE, HFIP).[2] - Adjust the reaction temperature. - Experiment with acidic or basic catalysts. |
| Difficulty in Purifying the Product | - Similar polarities of the desired product and byproducts. | - Use a high-resolution column for chromatography with a shallow gradient elution. - Try a different solvent system for recrystallization. |
| Inconsistent Results | - Variability in reagent quality. - Inconsistent reaction conditions. | - Use high-purity starting materials. - Maintain strict control over reaction parameters (temperature, stirring speed, addition rate of reagents). |
IV. Experimental Protocols
Optimized Synthesis Protocol for tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
This protocol is designed to maximize the yield of the desired 4-amino regioisomer.
Materials:
-
Diethyl ethoxymethylenemalonate
-
Ethylhydrazine
-
2,2,2-Trifluoroethanol (TFE)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask, dissolve diethyl ethoxymethylenemalonate (1.0 equivalent) in TFE.
-
Add ethylhydrazine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate.
Workflow for Synthesis and Purification
Sources
Technical Support Center: HPLC Method Optimization for tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate Analysis
Welcome to the technical support center for the HPLC analysis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during method development and routine analysis.
Understanding the Analyte: tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of the analyte as they dictate the chromatographic strategy.
-
Structure: This molecule contains a pyrazole core, a primary amine group, and a tert-butyl ester group.
-
Polarity and Ionization: The presence of the amino group makes the compound basic. This means its retention and peak shape in reversed-phase HPLC will be highly dependent on the mobile phase pH.[1][2] At a pH below its pKa, the amine group will be protonated (positively charged), making the molecule more polar and resulting in shorter retention times.[1] Conversely, at a pH above the pKa, it will be in its neutral, more hydrophobic form, leading to longer retention.[1]
-
UV Absorbance: Pyrazole-containing compounds typically exhibit UV absorbance, making UV detection a suitable choice for HPLC analysis.[3][4]
Recommended Starting HPLC Method
This table provides a robust starting point for your method development.
| Parameter | Recommendation | Rationale |
| Column | C18, End-capped (e.g., 150 x 4.6 mm, 5 µm) | A C18 column provides good hydrophobic retention for the pyrazole core and ethyl group.[3][5] End-capping is crucial to minimize interactions between the basic amine group and residual silanols on the silica surface, which can cause peak tailing. |
| Mobile Phase | A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water B: Acetonitrile or Methanol | The choice of aqueous buffer is critical for controlling pH and ensuring good peak shape. A low pH mobile phase (e.g., with formic acid) can improve peak symmetry for basic compounds. An initial gradient of 10-90% B over 20 minutes is a good starting point. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.[3][5] |
| Column Temperature | 25-30 °C | Maintaining a stable column temperature is important for reproducible retention times.[6][7] |
| Detection | UV at an appropriate wavelength (e.g., 230-260 nm) | A wavelength scan of the analyte standard should be performed to determine the absorbance maximum for optimal sensitivity. |
| Injection Volume | 5-20 µL | The injection volume should be optimized to avoid column overload, which can lead to poor peak shape. |
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct Q&A format.
Peak Shape Problems
Q1: My peak for tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing for a basic compound like this is a common issue and is often caused by secondary interactions with the stationary phase.[8][9] Here's a systematic approach to troubleshooting:
-
Cause 1: Silanol Interactions: The primary amine on your analyte can interact with acidic residual silanol groups on the silica-based column packing.[8]
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH down to around 2.5-3.5. This protonates the silanol groups, reducing their interaction with your protonated basic analyte.
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. If the column is old, the end-capping may have degraded.
-
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of your sample and observe if the peak shape improves.
-
-
Cause 3: Incompatible Injection Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion.[10]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Q2: I'm observing a fronting peak. What does this mean?
A2: Peak fronting is less common than tailing but can occur.
-
Cause 1: Column Overload: Similar to tailing, injecting too much sample can also manifest as fronting.[11]
-
Solution: Decrease the sample concentration or injection volume.
-
-
Cause 2: Sample Solvent Effect: Injecting a sample in a very weak solvent compared to the mobile phase can sometimes lead to fronting.
-
Solution: Ensure your sample solvent is compatible with the mobile phase.
-
Q3: My peak is split or shows a shoulder. What's happening?
A3: Split peaks can be caused by several factors.
-
Cause 1: Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band.[8]
-
Solution:
-
First, try reversing the column and flushing it with a strong solvent.
-
If this doesn't work, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[9]
-
-
-
Cause 2: Co-elution: The shoulder could be an impurity that is not fully resolved from your main peak.[7]
-
Solution: You will need to optimize the separation. Refer to the "Resolution and Retention Time Issues" section below.
-
-
Cause 3: Sample Solvent Incompatibility: Injecting in a strong solvent can cause the sample to spread unevenly at the column inlet.
-
Solution: Prepare your sample in the initial mobile phase.
-
dot graph TD subgraph Troubleshooting Peak Shape A[Start: Poor Peak Shape] --> B{Tailing, Fronting, or Split?}; B -->|Tailing| C[Reduce Injection Volume/Concentration]; C --> D{Improved?}; D -->|Yes| E[Cause: Column Overload]; D -->|No| F[Lower Mobile Phase pH (add acid)]; F --> G{Improved?}; G -->|Yes| H[Cause: Silanol Interactions]; G -->|No| I[Check/Replace Column]; B -->|Fronting| J[Reduce Injection Volume/Concentration]; J --> K{Improved?}; K -->|Yes| L[Cause: Column Overload]; K -->|No| M[Check Sample Solvent]; B -->|Split| N[Check for Co-eluting Impurity]; N --> O{Impurity Present?}; O -->|Yes| P[Optimize Separation]; O -->|No| Q[Reverse/Flush or Replace Column]; end
end
A logical workflow for troubleshooting common HPLC peak shape problems.
Resolution and Retention Time Issues
Q4: My analyte peak is not well-resolved from an impurity. How can I improve the resolution?
A4: Improving resolution involves manipulating the retention factor (k), selectivity (α), and efficiency (N) of your separation.[12][13]
-
Step 1: Adjust Mobile Phase Strength (Affects k):
-
Step 2: Change the Organic Modifier (Affects α):
-
Action: If you are using acetonitrile, try switching to methanol, or vice versa.
-
Rationale: Different organic solvents interact differently with the analyte and stationary phase, which can alter the selectivity and improve resolution.
-
-
Step 3: Adjust Mobile Phase pH (Affects α for Ionizable Compounds):
-
Action: Since your analyte is basic, even small changes in the mobile phase pH can significantly alter its retention relative to other compounds.[1][15] Try adjusting the pH by 0.5 units and observe the effect on resolution.
-
Rationale: Changing the pH affects the ionization state of your analyte, which can dramatically change its interaction with the stationary phase and improve selectivity.[1][15]
-
-
Step 4: Change the Column (Affects α and N):
-
Action: If the above steps don't provide sufficient resolution, try a column with a different stationary phase (e.g., a phenyl or cyano column) or a column with smaller particles.[13]
-
Rationale: A different stationary phase offers a different selectivity.[13] Smaller particle sizes lead to higher column efficiency and narrower peaks, which can improve resolution.[12][13]
-
Q5: My retention times are drifting from one injection to the next. What could be the cause?
A5: Retention time instability is a common problem that can often be traced back to the system or mobile phase.[6]
-
Cause 1: Inadequate Column Equilibration:
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.
-
-
Cause 2: Mobile Phase Issues:
-
Cause 3: Pump Malfunction:
-
Solution: Check for leaks in the pump and ensure the check valves are functioning correctly. An inconsistent flow rate will lead to drifting retention times.[6]
-
-
Cause 4: Temperature Fluctuations:
A systematic workflow for optimizing HPLC resolution.
Frequently Asked Questions (FAQs)
Q6: Do I need to validate this HPLC method?
A6: Yes, if this method is to be used for quality control, stability testing, or in a regulated environment, it must be validated according to ICH Q2(R1) guidelines.[17][18][19] Validation demonstrates that the method is suitable for its intended purpose.[17] Key validation parameters include specificity, linearity, range, accuracy, and precision.[17][19]
Q7: How often should I perform system suitability checks?
A7: System suitability testing should be performed before starting any sample analysis to ensure the chromatographic system is performing adequately.[20] This typically involves injecting a standard solution and checking parameters like retention time, peak area reproducibility, theoretical plates, and tailing factor against predefined acceptance criteria.
Q8: What are some good practices for HPLC system maintenance to avoid these issues?
A8: Proactive maintenance is key to minimizing downtime and troubleshooting.
-
Daily:
-
Prime all solvent lines to remove air bubbles.
-
Visually inspect for leaks.
-
-
Weekly:
-
As Needed:
References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved March 22, 2026, from [Link]
-
How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved March 22, 2026, from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). Chromatography Online. Retrieved March 22, 2026, from [Link]
-
Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. Retrieved March 22, 2026, from [Link]
-
Preparative HPLC Troubleshooting Guide. (n.d.). Agilent. Retrieved March 22, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved March 22, 2026, from [Link]
-
Optimizing Chromatographic Separations. (2019, June 5). Chemistry LibreTexts. Retrieved March 22, 2026, from [Link]
-
Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare. Retrieved March 22, 2026, from [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved March 22, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 22, 2026, from [Link]
-
Troubleshooting Fundamentals. (2021, October 7). Agilent. Retrieved March 22, 2026, from [Link]
-
Preparative HPLC Troubleshooting Guide. (n.d.). Agilent. Retrieved March 22, 2026, from [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved March 22, 2026, from [Link]
-
How to Increase Retention. (n.d.). GL Sciences. Retrieved March 22, 2026, from [Link]
-
Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek. Retrieved March 22, 2026, from [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved March 22, 2026, from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). ResearchGate. Retrieved March 22, 2026, from [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15). ResearchGate. Retrieved March 22, 2026, from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, September 27). Semantic Scholar. Retrieved March 22, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved March 22, 2026, from [Link]
-
Solving Common Errors in HPLC. (n.d.). Omega Scientific. Retrieved March 22, 2026, from [Link]
-
Top Three HPLC Method Development Tips. (2019, November 1). LCGC International. Retrieved March 22, 2026, from [Link]
-
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). AET. Retrieved March 22, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved March 22, 2026, from [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved March 22, 2026, from [Link]
-
HPLC Method Development Q&A Guide. (n.d.). Scribd. Retrieved March 22, 2026, from [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23). Cureus. Retrieved March 22, 2026, from [Link]
-
HPLC Method Development Kit: Where to Start? (n.d.). Element Lab Solutions. Retrieved March 22, 2026, from [Link]
-
Waters Column Selection Guide for Polar Compounds. (n.d.). Waters Corporation. Retrieved March 22, 2026, from [Link]
-
Common Mistakes in HPLC Method Development. (2026, January 26). Medium. Retrieved March 22, 2026, from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Research and Applications. Retrieved March 22, 2026, from [Link]
-
4 Common Problems & Solutions For HPLC System. (n.d.). GALAK Chromatography. Retrieved March 22, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 22, 2026, from [Link]
-
The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. (2025, October 8). LCGC International. Retrieved March 22, 2026, from [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved March 22, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Food and Drug Administration. Retrieved March 22, 2026, from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved March 22, 2026, from [Link]
-
HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved March 22, 2026, from [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved March 22, 2026, from [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. Retrieved March 22, 2026, from [Link]
-
NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. (2020, May 11). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved March 22, 2026, from [Link]
-
tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. labcompare.com [labcompare.com]
- 7. Solving Common Errors in HPLC [omegascientific.com.sg]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. medium.com [medium.com]
Technical Support Center: Troubleshooting the Removal of Unreacted tert-Butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing purification bottlenecks when utilizing tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate in organic synthesis (e.g., amide couplings, Buchwald-Hartwig aminations, or reductive aminations).
Mechanistic Context: Why is this Amine Difficult to Remove?
Removing unreacted primary amines is typically achieved via acidic aqueous workup. However, tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate presents a unique chemoselective challenge due to two competing molecular properties:
-
Attenuated Basicity: The pKa of the conjugate acid of an unsubstituted pyrazole is approximately 2.5[1]. While the C4-amino group donates electron density, the adjacent C5 tert-butyl ester is strongly electron-withdrawing. This results in an amine with a relatively low pKa (estimated ~3.5–4.5). Consequently, weak aqueous acids struggle to fully protonate the amine to partition it into the aqueous phase.
-
Acid Sensitivity: The tert-butyl ester is highly susceptible to acid-catalyzed cleavage (yielding isobutylene and a carboxylic acid). Using strong mineral acids (like 1M HCl) to force the protonation of the weakly basic amine often results in the degradation of the ester moiety before phase separation can occur.
Troubleshooting FAQs
Q: Why does standard 1M HCl extraction cause degradation of my product mixture? A: The low pKa of the aminopyrazole requires a low pH for complete protonation[1]. However, prolonged exposure to 1M HCl during extraction will inevitably cleave the tert-butyl ester. The kinetics of ester hydrolysis under these conditions often outpace the phase-transfer of the protonated amine.
Q: I want to avoid chromatography. What is the most reliable method for removal? A: Polymer-supported (PS) scavenger resins are the industry standard for this scenario[2]. Specifically, PS-Isocyanate covalently binds the primary amine to the solid polystyrene support via urea formation[3]. This allows you to simply filter away the impurity, completely avoiding aqueous workups and preserving the acid-sensitive ester.
Q: What if I don't have access to scavenger resins and my product co-elutes on silica gel? A: You can utilize a chemical derivatization strategy using succinic anhydride [4]. Succinic anhydride reacts rapidly with the primary amine to form a highly polar succinamic acid derivative[5]. This dramatically alters the polarity of the impurity, allowing it to be easily washed away with a mild aqueous base (e.g., saturated NaHCO₃), which is perfectly safe for the tert-butyl ester.
Quantitative Comparison of Removal Strategies
| Method | Mechanism | Typical Efficiency | Time Required | Product Compatibility |
| PS-Isocyanate Resin | Covalent urea formation | >98% removal | 4–16 hours | Excellent (Neutral conditions) |
| Succinic Anhydride | Amide formation + Base wash | >95% removal | 2–3 hours | Good (Requires mild base) |
| 10% Citric Acid Wash | Salt formation (Protonation) | 80–90% removal | <30 minutes | Poor (Risk of ester cleavage) |
Method Selection Workflow
Decision tree for selecting the optimal amine removal strategy based on product stability.
Experimental Protocols
Protocol 1: Solid-Phase Scavenging with PS-Isocyanate Resin
This is a self-validating, non-destructive protocol ideal for highly sensitive products[2].
-
Dissolution: Dissolve the crude product mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Ensure the concentration is approximately 0.1 M.
-
Resin Addition: Add 3.0 to 5.0 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated molar amount of unreacted tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate[3].
-
Agitation: Agitate the mixture gently at room temperature for 4 to 16 hours. Critical Note: Do not use a magnetic stir bar, as the grinding action will pulverize the polystyrene beads and clog your filters. Use an orbital shaker or an overhead stirrer.
-
Filtration: Filter the mixture through a sintered glass funnel (medium porosity) or a PTFE syringe filter.
-
Isolation: Wash the resin bed thoroughly with DCM (3 × 10 mL) and concentrate the combined filtrates under reduced pressure to yield the amine-free product.
Protocol 2: Chemical Derivatization with Succinic Anhydride
Use this protocol when scavenger resins are unavailable, and the product can withstand mild aqueous base[4].
-
Reaction Setup: Dissolve the crude mixture in DCM (0.2 M).
-
Derivatization: Add 1.5 equivalents of succinic anhydride and 1.5 equivalents of triethylamine (Et₃N)[5].
-
Incubation: Stir the reaction at room temperature for 2 hours. The unreacted primary amine will quantitatively convert into a highly polar succinamic acid derivative.
-
Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer twice with an equal volume of saturated aqueous NaHCO₃ (pH ~8.5). The derivatized amine will deprotonate and partition entirely into the aqueous layer.
-
Workup: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 3: Mild Acid Extraction (10% Citric Acid)
Only use this protocol if your final product lacks acid-sensitive moieties and you are willing to accept a minor risk of ester cleavage.
-
Dissolution: Dissolve the crude mixture in an organic solvent with good phase separation properties, such as ethyl acetate (EtOAc).
-
Acid Wash: Wash the organic layer with ice-cold 10% aqueous citric acid (pH ~2.5). Critical Note: Limit phase contact time to less than 5 minutes to minimize the kinetic window for tert-butyl ester hydrolysis.
-
Separation: Separate the layers immediately.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a final brine wash.
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
Sources
A Senior Application Scientist's Guide to Ester Protecting Groups for 4-Amino-1-Ethyl-1H-Pyrazole-5-Carboxylate
In the landscape of modern drug discovery and development, the 4-amino-1-ethyl-1H-pyrazole-5-carboxylate scaffold is a privileged structure, forming the core of numerous biologically active molecules. Its synthesis and subsequent functionalization often necessitate the strategic use of protecting groups to mask the reactive carboxylic acid moiety. The choice of the ester protecting group is a critical decision that can significantly impact the overall efficiency, yield, and scalability of a synthetic route. This guide provides an in-depth comparison of common ester protecting groups for 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, offering field-proven insights and experimental data to aid researchers in making informed decisions.
The Critical Role of Ester Protection in Pyrazole Synthesis
The carboxylic acid group of 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is nucleophilic and can interfere with a variety of subsequent chemical transformations, such as N-alkylation, acylation, or cross-coupling reactions at other positions of the pyrazole ring. Esterification of the carboxylic acid effectively masks its reactivity, allowing for selective modifications elsewhere in the molecule. The ideal protecting group should be readily introduced in high yield, stable to the reaction conditions of subsequent steps, and removable under mild and selective conditions without affecting other functional groups.[1]
This guide will focus on a comparative analysis of four commonly employed ester protecting groups: Methyl, Ethyl, tert-Butyl, and Benzyl esters.
Comparative Analysis of Ester Protecting Groups
The selection of an optimal ester protecting group is contingent upon the specific synthetic strategy, particularly the planned subsequent reaction conditions and the presence of other sensitive functional groups. The following sections provide a detailed comparison of the stability and deprotection protocols for each group.
Methyl and Ethyl Esters: The Workhorses of Carboxylate Protection
Methyl and ethyl esters are among the most common and cost-effective protecting groups for carboxylic acids. Their installation is typically straightforward, often achieved through Fischer esterification or by reaction with the corresponding alkyl halide in the presence of a base.
Stability: Methyl and ethyl esters are generally stable to a wide range of reaction conditions, including mildly acidic and many organometallic reagents. However, they are susceptible to hydrolysis under both acidic and basic conditions. The stability of esters on pyrazole scaffolds can be influenced by substituents on the ring.[2]
Deprotection: The standard method for the deprotection of methyl and ethyl esters is saponification using an aqueous base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a protic solvent like methanol or ethanol.[3]
Experimental Protocol: Base-Mediated Hydrolysis of Ethyl 4-Amino-1-Ethyl-1H-Pyrazole-5-Carboxylate
Caption: Workflow for the hydrolysis of an ethyl ester.
Causality Behind Experimental Choices:
-
Base Selection: LiOH is often preferred due to its lower tendency to cause epimerization at adjacent stereocenters, although this is not a concern for the target molecule.
-
Solvent System: A mixture of an organic solvent (e.g., methanol, THF) and water is used to ensure the solubility of both the ester and the inorganic base.
-
Acidification: Careful acidification is crucial to protonate the resulting carboxylate salt and precipitate the free carboxylic acid, which can then be extracted.
Considerations: Basic hydrolysis is a robust method, but it may not be suitable for substrates containing other base-labile functional groups. For instance, the hydrolytic stability of pyrazole esters can be low in basic aqueous buffers.[4]
tert-Butyl Ester: The Acid-Labile Shield
The tert-butyl ester is an excellent choice when subsequent synthetic steps involve basic or nucleophilic reagents, as it is stable to these conditions. Its removal under acidic conditions provides an orthogonal deprotection strategy to base-labile groups.[5][6]
Stability: tert-Butyl esters are highly stable to basic and nucleophilic conditions. They are, however, readily cleaved by strong acids.
Deprotection: Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a non-polar solvent such as dichloromethane (DCM). Milder Lewis acids like zinc bromide (ZnBr₂) can also be employed for substrates with other acid-sensitive functionalities.[6]
Experimental Protocol: Acid-Mediated Cleavage of tert-Butyl 4-Amino-1-Ethyl-1H-Pyrazole-5-Carboxylate
Caption: Workflow for the acidic cleavage of a tert-butyl ester.
Causality Behind Experimental Choices:
-
Acid and Solvent: TFA in DCM is a standard and highly effective reagent system for tert-butyl ester cleavage. The reaction proceeds via the formation of a stable tert-butyl cation.
-
Work-up: Co-evaporation with a non-polar solvent like toluene helps to azeotropically remove residual TFA.
Considerations: The strongly acidic conditions required for tert-butyl ester removal may not be compatible with other acid-labile protecting groups, such as Boc or trityl groups.[6]
Benzyl Ester: The Versatile and Removable Group
The benzyl ester offers a unique deprotection strategy through catalytic hydrogenolysis, which is orthogonal to both acid- and base-labile groups. This makes it a valuable option in complex, multi-step syntheses.
Stability: Benzyl esters are stable to both acidic and basic conditions, as well as to many organometallic reagents.
Deprotection: The most common method for benzyl ester cleavage is catalytic hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] Alternative methods include transfer hydrogenolysis or cleavage with strong Lewis acids.
Experimental Protocol: Hydrogenolysis of Benzyl 4-Amino-1-Ethyl-1H-Pyrazole-5-Carboxylate
Caption: Workflow for the hydrogenolysis of a benzyl ester.
Causality Behind Experimental Choices:
-
Catalyst and Hydrogen Source: 10% Pd/C is a standard and efficient catalyst for hydrogenolysis. A hydrogen balloon is suitable for small-scale reactions, while a Parr hydrogenator is used for larger scales or reactions requiring higher pressure.
-
Solvent: Protic solvents like methanol or ethanol are typically used for hydrogenolysis.
-
Work-up: Filtration through Celite is necessary to remove the palladium catalyst.
Considerations: Hydrogenolysis is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups. The catalyst can also be poisoned by sulfur-containing compounds.
Quantitative Comparison of Ester Protecting Groups
| Protecting Group | Stability | Deprotection Conditions | Orthogonality | Potential Issues |
| Methyl/Ethyl | Moderate acid/base | Strong base (e.g., LiOH, NaOH) | Limited | Incompatible with base-labile groups.[4] |
| tert-Butyl | High base/nucleophile | Strong acid (e.g., TFA, HCl) | Orthogonal to base-labile and hydrogenolysis-labile groups. | Incompatible with acid-labile groups (e.g., Boc).[6] |
| Benzyl | High acid/base | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid- and base-labile groups. | Incompatible with reducible groups (e.g., alkenes). Catalyst poisoning. |
Conclusion: Selecting the Right Tool for the Job
The choice of an ester protecting group for 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a strategic decision that hinges on the planned synthetic route.
-
For straightforward syntheses where subsequent steps do not involve strong bases, methyl or ethyl esters offer a cost-effective and simple solution.
-
When the synthetic pathway requires the use of basic or nucleophilic reagents, the tert-butyl ester provides robust protection and an orthogonal deprotection strategy.
-
In complex syntheses with multiple protecting groups, the benzyl ester is an excellent choice due to its stability and the mild, selective nature of its removal by hydrogenolysis, offering a high degree of orthogonality.[7]
By carefully considering the stability and deprotection requirements of each protecting group, researchers can design more efficient and successful synthetic routes for the preparation of valuable pyrazole-based compounds.
References
-
Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available at: [Link]
-
Hughes, D. L. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(20), 5870-5879. Available at: [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
Fiveable. (2025, August 15). Acid-Labile Protecting Groups. In Organic Chemistry. Available at: [Link]
-
Gerokonstantis, D., et al. (2025, October 31). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
Kadereit, D., et al. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193. Available at: [Link]
- Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
-
El-Sayed, N. N. E., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini-Reviews in Organic Chemistry, 15(3), 195-212. Available at: [Link]
-
Mueller, D. S., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Journal of Medicinal Chemistry, 54(21), 7625-7635. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Available at: [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Daugulis, O., et al. (2013). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 52(4), 1228-1231. Available at: [Link]
-
Fiveable. (2025, August 15). Orthogonal Protection. In Organic Chemistry. Available at: [Link]
-
Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1076. Available at: [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21865-21873. Available at: [Link]
-
ChemRxiv. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Available at: [Link]
-
Mulakayala, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini-Reviews in Organic Chemistry, 15(3), 195-212. Available at: [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Available at: [Link]
-
Chemical Synthesis Database. (2025, May 20). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. Available at: [Link]
-
IntechOpen. (2022, November 27). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. Available at: [Link]
-
SAMB | Sciences des Structures et de la Matière. (n.d.). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Available at: [Link]
-
DergiPark. (2022, February 28). Synthesis of New Pyrazole Compounds via Diketonic Michael Adducts. Available at: [Link]
-
Kanishchev, O. S., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7793. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]
-
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]
- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
ResearchGate. (2025, August 8). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Available at: [Link]
-
ScienceDirect. (n.d.). Rates and equilibria of ester hydrolysis: Combination of slow and rapid reactions. Available at: [Link]
-
Adibekian, A., et al. (2011). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Journal of the American Chemical Society, 133(41), 16533-16542. Available at: [Link]
-
Science.gov. (n.d.). ester hydrolysis rate: Topics. Available at: [Link]
-
NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Available at: [Link]
-
ResearchGate. (2026, January 8). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. Available at: [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Tert-butyl 4-amino-1-ethyl-1h-pyrazole-5-carboxylate
An In-Depth Guide to Personal Protective Equipment for Handling Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
This document provides essential safety protocols and procedural guidance for the handling and disposal of Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. As a specialized heterocyclic compound, likely utilized in pharmaceutical research and drug development, a robust understanding of its potential hazards is critical. This guide is built upon established principles of laboratory safety and data extrapolated from structurally similar pyrazole and amine compounds to ensure a high margin of safety for all personnel.
Hazard Assessment: An Evidence-Based Approach
In the absence of a specific Safety Data Sheet (SDS) for Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, a conservative hazard assessment is derived from analogous compounds containing the pyrazole core and amino functional groups.[1] Structurally related chemicals exhibit a consistent profile of hazards that must be assumed for this compound until specific toxicological data is available.
The primary anticipated hazards are summarized below, based on GHS classifications for similar molecules.[2][3][4]
| Hazard Category | GHS Hazard Code | Description | Rationale & Causality |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | Many organic amines and heterocyclic compounds can be toxic if ingested, interfering with metabolic processes. |
| Skin Irritation | H315 | Causes skin irritation. | Amino groups can be basic and react with skin proteins, while the overall molecule may be absorbed, leading to local irritation and redness.[5][6] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | The eyes are highly sensitive, and compounds of this nature can cause significant irritation, pain, and potential damage upon contact.[7][8] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Fine powders or aerosols of the compound can irritate the mucous membranes of the respiratory tract if inhaled.[3][7] |
Given this profile, handling Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate requires stringent adherence to personal protective equipment (PPE) protocols to create a reliable barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the most direct and critical control measure to mitigate the risks identified above. All personnel must be proficient in the selection, use, and disposal of the following equipment.
Primary Barriers: Essential PPE for All Handling Procedures
This equipment is mandatory for any operation involving Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, regardless of scale.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9] A face shield should be worn over goggles during procedures with a high risk of splashing.[10][11] | Protects eyes from accidental splashes, which could cause serious irritation or damage.[9] The face shield provides a secondary barrier for the entire face. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile). Always inspect gloves for tears or punctures before use. | Prevents direct skin contact, mitigating the risk of skin irritation and absorption.[9][12] Contaminated gloves should be disposed of as chemical waste.[7] |
| Skin and Body Protection | A buttoned laboratory coat, long pants, and closed-toe shoes. Chemical-resistant aprons may be required for larger quantities.[9][11] | Protects skin from accidental spills and contamination.[9] Ensures no exposed skin on the arms, legs, or feet.[10] |
Engineering Controls & Respiratory Protection
The primary engineering control for handling this compound is a certified chemical fume hood.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a chemical fume hood.[9][13] This is crucial to contain any fine dust or aerosols, preventing respiratory exposure.[9]
-
Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is generally not required.[9] However, in situations of insufficient ventilation or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][12][13]
Operational Plan: Step-by-Step Safety Protocols
Trust in safety procedures is built upon clear, repeatable, and logical workflows. The following protocols provide a self-validating system for safe handling and disposal.
Standard Handling and Weighing Protocol
-
Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible.[13] Confirm the chemical fume hood is functioning correctly.
-
Don PPE: Put on all required PPE as detailed in the table above (lab coat, gloves, safety goggles).
-
Conduct Work: Perform all manipulations, including weighing and solution preparation, deep within the chemical fume hood to ensure containment.[13] Use non-sparking tools where applicable.[9]
-
Storage: When not in use, store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[9][14][15]
-
Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[8][14]
-
Doff PPE: Remove PPE carefully to avoid contaminating skin, disposing of gloves and other contaminated items in the designated hazardous waste stream.
Caption: Standard workflow for handling the pyrazole compound.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety. All waste containing Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate must be treated as hazardous waste.
-
Solid Waste: Collect unused compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealable, and chemically compatible waste container.[1] The label must include the full chemical name and appropriate hazard warnings.[1]
-
Liquid Waste: Collect solutions in a designated, leak-proof container labeled for hazardous aqueous or solvent waste, as appropriate.[16] Do not dispose of this chemical down the drain.[9]
-
Empty Containers: Triple-rinse the container with a suitable solvent. The first rinse must be collected and disposed of as hazardous liquid waste.[17] After the container is thoroughly rinsed and air-dried, deface the original label and dispose of it according to your institution's guidelines.[16]
-
Final Disposal: All chemical waste should be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[1][8][14]
Emergency Response: Spill and Exposure Protocols
Spill Management
-
Evacuate & Alert: Evacuate the immediate area and alert nearby colleagues.[13]
-
Assess: If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.
-
Contain: For small, manageable spills, contain the material. Use an inert absorbent material (e.g., sand, vermiculite) for liquids or carefully sweep up solids.[7][16] Avoid creating dust.[5]
-
Collect: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[1][16]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident according to your institution's policy.
Caption: Logical workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][14]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[7][14] Remove contaminated clothing.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[7][14]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7] Rinse mouth. Do not induce vomiting.
By adhering to these comprehensive safety measures, researchers can confidently handle Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, ensuring personal safety and fostering a culture of high-level scientific integrity and responsibility.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- BenchChem. (2025). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
- BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- BenchChem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (n.d.). Personal protective equipment for handling 5-Iodofuran-2-amine.
- U.S. Environmental Protection Agency. (2025). Personal protective equipment.
- International Enviroguard. (2021). How to Protect Workers from Ammonia Exposure.
- Fisher Scientific Company. (2025). SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- NextSDS. (n.d.). tert-butyl 4-amino-1H-pyrazole-1-carboxylate — Chemical Substance Information.
- Cole-Parmer. (2006). Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate.
- Trimaco. (2023). Essential Chemical PPE.
- ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-4-carbethoxypyrazole.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-amino-1H-pyrazole-1-carboxylate.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET - Pyrazole.
- PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate.
- CymitQuimica. (2021). Safety Data Sheet - 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one.
- Thermo Fisher Scientific Chemicals, Inc. (2025). Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET.
- Angene Chemical. (2025). Safety Data Sheet.
- Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. int-enviroguard.com [int-enviroguard.com]
- 11. trimaco.com [trimaco.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
